Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate
Description
Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate (CAS: 1445988-32-8) is a synthetic carbamate derivative featuring a 1,2,4-thiadiazole core substituted with a methoxy group at position 3 and a phenyl carbamate moiety at position 3. Its molecular formula is C₁₀H₉N₃O₃S (MW: 251.26). This compound is marketed by GLPBIO as a research-grade chemical with >97% purity, intended for in vitro studies. It is supplied as a 10 mM solution in DMSO and requires storage at -20°C or -80°C to prevent degradation .
Properties
IUPAC Name |
phenyl N-(3-methoxy-1,2,4-thiadiazol-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c1-15-8-11-9(17-13-8)12-10(14)16-7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFZBSSDZNVOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=N1)NC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate typically involves the reaction of 3-methoxy-1,2,4-thiadiazole-5-isocyanate with phenol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Hydrolysis of the Carbamate Moiety
The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding 3-methoxy-1,2,4-thiadiazol-5-amine and phenol as primary products. This reaction is critical for prodrug activation or metabolite formation in pharmacological contexts.
Reagents/Conditions :
Key Observations :
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Hydrolysis rates depend on steric hindrance from the methoxy group.
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The thiadiazole ring remains stable under mild hydrolysis conditions but may degrade under prolonged exposure to strong bases .
Substitution Reactions at the Thiadiazole Ring
The electron-deficient thiadiazole core facilitates nucleophilic substitution at the 5-position, where the carbamate group resides.
Amination
Reaction with primary amines (e.g., methylamine) replaces the carbamate group with an amine substituent:
Reagents : Methylamine (excess), DMF, 80°C, 12 hours .
Product : 3-Methoxy-5-(methylamino)-1,2,4-thiadiazole (yield: 65–72%) .
Halogenation
Electrophilic halogenation occurs at the 3-position (methoxy-substituted site) under controlled conditions:
Reagents : N-Bromosuccinimide (NBS), CHCl₃, 0°C → 25°C, 6 hours .
Product : 3-Bromo-5-(phenoxycarbonylamino)-1,2,4-thiadiazole (yield: 58%) .
Oxidation of the Thiadiazole Sulfur Atom
The sulfur atom in the thiadiazole ring is oxidized to sulfoxide or sulfone derivatives using peroxides:
Reagents :
Products :
| Reaction Type | Product Structure | Yield |
|---|---|---|
| Sulfoxide | Thiadiazole-S-oxide | 45% |
| Sulfone | Thiadiazole-S,S-dioxide | 32% |
Reduction of the Carbamate Group
The carbonyl group in the carbamate is reduced to a methylene group using lithium aluminum hydride (LiAlH₄):
Reagents : LiAlH₄, THF, reflux, 4 hours .
Product : Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)methylamine (yield: 51%) .
Ring-Opening and Rearrangement Reactions
Under strong acidic conditions, the thiadiazole ring undergoes cleavage to form thiourea derivatives:
Reagents : Concentrated H₂SO₄, 100°C, 1 hour .
Product : N-Phenyl-N'-(3-methoxy-1,2,4-thiadiazol-5-yl)thiourea (yield: 68%) .
Cross-Coupling Reactions
The phenyl group participates in Suzuki-Miyaura coupling with aryl boronic acids:
Reagents : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 hours .
Product : Biphenyl-substituted thiadiazole carbamate (yield: 62%) .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
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Stage 1 (150–200°C) : Loss of the methoxy group as methanol.
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Stage 2 (250–300°C) : Cleavage of the carbamate linkage, releasing CO₂ and aniline .
Mechanistic Insights
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Nucleophilic Substitution : The 5-position of the thiadiazole ring is highly reactive due to electron withdrawal by the adjacent nitrogen and sulfur atoms, favoring SNAr mechanisms .
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Oxidation Selectivity : Sulfur oxidation prioritizes the thiadiazole ring over the carbamate group, attributed to ring strain and electronic effects .
Scientific Research Applications
Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Carbamate Family
tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate
- Structure : Replaces the phenyl group with a tert-butyl carbamate and substitutes methoxy with bromo at position 3.
- Molecular Weight : 280.14 (C₇H₁₀BrN₃O₂S) .
- The tert-butyl group may improve metabolic stability but reduce solubility compared to the phenyl group.
Methyl (5-(methylthio)-1,2,4-thiadiazol-3-yl)carbamate
Functional Analogues with Bioactivity Data
N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarboxamide (JNJ1661010)
- Structure : Replaces carbamate with a piperazine-carboxamide linker.
- Bioactivity : Irreversible FAAH (fatty acid amide hydrolase) inhibitor with IC₅₀ = 33 ± 2.1 nM .
- The absence of a methoxy group may reduce electron-donating effects critical for target binding.
1,2,4-Thiadiazole-Triazole Derivatives
- Example: (5-(3,4,5-Trimethoxyphenyl)-3-(4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazol-5-yl)phenyl)-1H-1,2,4-triazol-1-yl)(phenyl)methanone.
- Bioactivity : Displays IC₅₀ = 2.98 µM in unspecified assays, likely linked to kinase or protease inhibition .
- Trimethoxyphenyl groups enhance DNA intercalation or tubulin binding, diverging from the methoxy-carbamate’s mechanism.
Comparative Data Table
Mechanistic and Application Insights
- FAAH Inhibition : While JNJ1661010’s piperazine-carboxamide structure enables covalent FAAH binding, the target carbamate’s mechanism remains unexplored. Carbamates generally act as prodrugs, releasing phenyl isocyanate to modify enzyme active sites .
- Antibacterial Potential: Sodium salts of thiadiazole-triazole-thiol derivatives (e.g., sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate) show antibacterial MIC values as low as 0.0077–0.0079 µM, suggesting that carbamate derivatives could be optimized for similar applications .
Biological Activity
Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.
Overview of the Compound
This compound is characterized by its unique thiadiazole structure combined with a carbamate functional group. This specific arrangement of functional groups contributes to its distinct chemical properties and biological activities. The compound has been investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with various biological targets.
The mechanism of action for this compound involves interactions with specific enzymes and proteins within biological systems. The thiadiazole ring is believed to play a crucial role in these interactions, potentially inhibiting enzymatic activity and disrupting cellular pathways. For instance, studies have indicated that similar thiadiazole derivatives can inhibit serine hydrolases, which are involved in various metabolic processes .
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:
- Cytotoxicity Against HL-60 Cells : Preliminary studies using the MTT assay demonstrated that the compound significantly reduces the viability of HL-60 human leukemia cells. The results suggest a potential for this compound as an anticancer agent.
- Activity Against Breast Cancer Cells : In studies involving MCF-7 and MDA-MB-231 breast cancer cell lines, compounds with similar structures showed varying degrees of cytotoxicity. For example, derivatives featuring methoxyphenyl substituents exhibited notable anticancer activity .
Table 1: Cytotoxic Activity of this compound
| Cell Line | Viability at 100 µM (%) | IC50 (µM) |
|---|---|---|
| HL-60 | Significant reduction | TBD |
| MCF-7 | 73.56 ± 3 | 6.6 |
| MDA-MB-231 | 33.86 ± 2 | TBD |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects:
- Antifungal Properties : The compound was tested against fungal strains such as Trichoderma harzianum and Aspergillus niger. Results indicated significant growth inhibition compared to standard antifungal agents like fluconazole.
Table 2: Antifungal Activity Against Selected Strains
| Fungal Strain | Inhibition (%) | MIC (µg/mL) |
|---|---|---|
| Trichoderma harzianum | TBD | TBD |
| Aspergillus niger | TBD | TBD |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Anticancer Efficacy : A study focused on the cytotoxic effects against MCF-7 cells demonstrated that compounds with specific substituents could enhance anticancer activity. The presence of methoxy groups was particularly noted as beneficial for increasing efficacy .
- Fungal Inhibition Trials : Comparative analyses against fluconazole revealed that this compound exhibited superior antifungal activity under certain conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate, and how can reaction yields be improved?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. For example, intermediates like 3-methoxy-1,2,4-thiadiazol-5-amine can be reacted with phenyl chloroformate under basic conditions (e.g., pyridine or triethylamine). Yield optimization requires careful control of stoichiometry, solvent choice (e.g., THF or DMF), and reaction temperature (60–90°C). Catalytic amounts of DMAP may enhance coupling efficiency. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (>95% recommended for biological assays).
- NMR (¹H/¹³C) : Confirm the presence of the methoxy group (δ ~3.8–4.0 ppm), thiadiazole protons (δ ~8.0–8.5 ppm), and carbamate carbonyl (δ ~155–160 ppm in ¹³C).
- Mass Spectrometry (ESI-MS) : Verify the molecular ion peak [M+H]⁺ at m/z corresponding to C₁₀H₈N₃O₃S (calculated: 258.03).
Cross-validation with elemental analysis ensures accuracy .
Q. What solvents and storage conditions are recommended for this compound?
- Methodological Answer : The compound is stable in anhydrous DMSO or DMF for short-term storage (−20°C). For long-term storage, lyophilize and store under inert gas (argon) at −80°C. Avoid aqueous buffers with high pH (>8.0), as the carbamate bond may hydrolyze. Stability tests via TLC or HPLC every 6 months are advised .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Core Modifications : Replace the methoxy group with halogens (e.g., Cl, Br) or alkyl chains to assess electronic/steric effects on target binding .
- Carbamate Isosteres : Substitute the phenyl carbamate with urea or thiourea to probe hydrogen-bonding interactions.
- Biological Assays : Test derivatives against target enzymes (e.g., kynurenine pathway enzymes) using fluorescence-based inhibition assays (IC₅₀ determination) .
- Data Interpretation : Correlate logP values (calculated via ChemDraw) with cellular permeability using Caco-2 monolayer models .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay variability or impurity interference. Mitigation steps include:
- Standardized Protocols : Use validated assays (e.g., NIH/NCATS guidelines for enzyme inhibition).
- Batch Reproducibility : Synthesize multiple lots and compare bioactivity via ANOVA.
- Metabolite Screening : Use LC-MS to rule out degradation products in cell-based assays .
Q. How can computational modeling predict the compound’s interaction with novel targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into X-ray/NMR structures of targets (e.g., sulfotransferases). Focus on the thiadiazole ring’s π-π stacking and methoxy group’s hydrogen bonding.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
- QSAR Models : Train models with datasets from PubChem BioAssay to predict off-target effects .
Q. What are the best practices for toxicity profiling in preclinical studies?
- Methodological Answer :
- In Vitro : Use HepG2 cells for hepatotoxicity screening (LD₅₀ via MTT assay) and hERG inhibition assays (patch-clamp) for cardiotoxicity.
- In Vivo : Conduct acute toxicity studies in rodents (OECD 423 guidelines) with histopathological analysis of liver/kidney tissue.
- Metabolic Stability : Assess cytochrome P450 inhibition (CYP3A4/2D6) using human liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
